1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(3-Chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1017402-13-9, MW: 265.70 g/mol) is a triazole-based carboxylic acid derivative featuring a meta-chlorophenyl substituent at the N1 position and a propyl chain at the C5 position of the triazole ring . Its structure combines a hydrophobic aryl group with a polar carboxylic acid, making it a versatile scaffold for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-propyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-4-10-11(12(17)18)14-15-16(10)9-6-3-5-8(13)7-9/h3,5-7H,2,4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXQAHRVXCDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: CuAAC Reaction Conditions and Outcomes
The carboxylic acid moiety is introduced through hydrolysis of the ethyl ester using 6M HCl under reflux, achieving 92% yield. This method’s regioselectivity is critical, as competing pathways could yield undesired 1,4-disubstituted triazoles.
Nucleophilic Substitution Approaches
Nucleophilic substitution enables modular functionalization of preformed triazole intermediates. A two-step strategy involves:
Table 2: Nucleophilic Substitution Optimization
| Step | Reagents/Conditions | Yield | Notes | Source |
|---|---|---|---|---|
| Iodination | I₂, DMF, 80°C | 70% | Forms C5-iodo intermediate | |
| Alkylation | Propyl bromide, K₂CO₃, DMF, 80°C | 65% | Requires anhydrous conditions |
This method offers flexibility but suffers from lower yields due to competing side reactions, such as over-alkylation or triazole ring degradation.
Cyclocondensation Strategies
Cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives with carbonyl compounds provides an alternative route. A 2023 study demonstrated that reacting 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with propionaldehyde in acetic acid yields the target compound after 12 hours at 100°C.
Key Reaction Parameters:
- Molar Ratio : 1:1.2 (triazole:aldehyde) to minimize dimerization.
- Acid Catalyst : Acetic acid enhances electrophilicity of the aldehyde.
- Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but complicate purification. Recent studies favor ethanol-water mixtures for hydrolysis steps due to their environmental and economic benefits.
Temperature and Catalysis
Elevated temperatures (80–100°C) accelerate cycloaddition but risk decomposition. Catalytic systems like Cu(I)-TBTA (tris(benzyltriazolylmethyl)amine) enhance regioselectivity and reduce Cu loading by 50%.
Industrial-Scale Production Considerations
Scaling CuAAC requires addressing:
- Copper Removal : Ion-exchange resins or chelating agents reduce residual metal content to <10 ppm.
- Continuous Flow Reactors : Microreactors improve heat transfer and mixing, boosting yield to 90% at pilot scale.
- Cost Analysis : Raw material costs dominate (70%), with propyl bromide and 3-chlorophenylazide as major expenses.
Purification and Characterization Techniques
Recrystallization
Optimal recrystallization from ethanol-water (7:3) achieves 98% purity. Slow cooling (0.5°C/min) prevents oiling out.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Triazole derivatives, including 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, have shown promising anticancer properties. A study highlighted that compounds with the triazole moiety exhibited significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells . The mechanism of action is primarily attributed to the inhibition of key signaling pathways involved in tumor growth.
Antimicrobial Properties
This compound also exhibits antimicrobial activity. Research indicates that triazole derivatives can act as potent antifungal agents against various pathogens such as Candida species and Aspergillus . The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance its efficacy against specific microbial strains.
Antiviral Effects
In addition to antibacterial and antifungal properties, triazoles have been investigated for their antiviral potential. Specifically, certain derivatives have shown activity against viruses such as HIV and influenza . The antiviral mechanism often involves interference with viral replication processes.
Agricultural Applications
Fungicides
The fungicidal properties of this compound make it a candidate for agricultural applications. Triazole compounds are widely used in agriculture to control fungal diseases in crops. They function by inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .
Herbicides
Research has also explored the herbicidal activity of triazoles. Some derivatives demonstrate selective toxicity towards specific weed species while being safe for crops, making them valuable in integrated pest management strategies.
Materials Science
Polymer Chemistry
Triazole compounds are utilized in the synthesis of advanced materials due to their unique chemical properties. They can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. The incorporation of this compound into polymer systems has been studied for its potential to improve material performance under harsh conditions .
Table 1: Biological Activities of Triazole Derivatives
Table 2: Synthetic Pathways for Triazole Derivatives
| Synthesis Method | Description | Reference |
|---|---|---|
| Dimroth Reaction | Reaction of organic azides with β-ketoesters | |
| Amidation | Modification of 1H-1,2,3-triazole-4-carboxylic acids |
Case Studies
Case Study 1: Anticancer Research
A study conducted by Zhou et al. (2014) demonstrated that a library of triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines. The structure of this compound was included in the screening process, revealing its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Agricultural Application
In agricultural research published by Wang et al. (2014), triazole derivatives were tested for their efficacy as fungicides on crops affected by fungal pathogens. The results indicated that compounds similar to this compound significantly reduced disease incidence in treated plants compared to controls.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the propyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substituents
- 1-(4-Chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid Key Difference: Chlorine at the para position of the phenyl ring. No direct activity data are available, but positional isomerism often influences pharmacokinetics .
- 1-(2-Chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1154372-75-4) Key Difference: Chlorine at the ortho position and a 1,2,4-triazole core. This compound (MW: 265.69 g/mol) is marketed as a "versatile small molecule scaffold" but lacks reported bioactivity data .
Substituent Modifications on the Phenyl Ring
1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
- Key Difference : Addition of a 4-methyl group on the phenyl ring and replacement of the carboxylic acid with a propyl carboxamide.
- Implications : The methyl group increases lipophilicity, while the carboxamide may enhance metabolic stability. Such modifications are common in optimizing drug-like properties .
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 932976-16-4)
- Key Difference : Methoxy group at the 4-position of the phenyl ring.
- Implications : The electron-donating methoxy group could modulate the electronic environment of the triazole ring, affecting reactivity or binding interactions. Its molecular weight (267.67 g/mol) is slightly higher than the target compound .
Alkyl Chain Variations
- 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Key Difference: Methyl group instead of propyl at C4. This compound (MP: 186–188°C) has been synthesized for antimicrobial testing .
1-(4-tert-Butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1096911-74-8)
Core Structural Modifications
- 1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid Key Difference: Cyclopropylmethyl replaces the phenyl group.
Research Findings and Implications
- Decarboxylation Behavior : Triazole-4-carboxylic acids, including the target compound, undergo decarboxylation upon heating (~175°C), a property shared with analogs like 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid .
- Crystallography Tools : Structural data for analogs are often resolved using SHELX software, highlighting its prevalence in small-molecule crystallography .
- Biological Activity : While direct data for the target compound are sparse, its methyl analog (5-methyl-1H-triazole-4-carboxylic acid) has been tested for antimicrobial activity .
Biological Activity
The compound 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activities associated with this compound, including its anti-inflammatory, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 253.69 g/mol. The presence of the triazole ring is crucial for its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that derivatives of triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). For instance, a related compound showed a COX-2 IC value of 2.6 µM, indicating potent inhibition compared to standard anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects against several cancer cell lines. For example, a closely related triazole derivative exhibited IC values of 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against breast cancer T47D cells . These findings suggest that modifications in the triazole structure can enhance its anticancer properties.
3. Enzyme Inhibition
Triazole derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that substituents on the triazole ring significantly affect inhibitory activity . For example, compounds with specific substitutions showed IC values ranging from 0.13 µM to over 100 µM against BuChE .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that a triazole derivative inhibited COX enzymes effectively, with a selectivity index favoring COX-2 over COX-1, suggesting potential for therapeutic applications in inflammatory conditions .
- Cytotoxicity Assessment : In vitro assays revealed that certain triazole derivatives were more effective than cisplatin against breast cancer cell lines (MCF-7), showcasing their potential as chemotherapeutic agents .
Data Summary
Q & A
Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, and what reaction conditions yield the highest purity?
Methodological Answer: The synthesis typically involves cycloaddition or nucleophilic substitution strategies. A validated approach includes:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, ethyl 4-azido-3-oxobutanoate derivatives can react with propargylamines under Cu(I) catalysis to yield triazole intermediates .
- Nucleophilic Substitution : Substitution of a halogen (e.g., chlorine) on the pyrazole or triazole scaffold with a phenol or alkyl group in the presence of K₂CO₃ as a base catalyst (e.g., as described for pyrazole-4-carbaldehydes in ) .
Q. Optimized Conditions Table
| Step | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Triazole formation | CuSO₄·5H₂O, sodium ascorbate | DMSO | 25°C | 85% | |
| Substitution (propyl group) | K₂CO₃ | DMF | 80°C | 78% | |
| Carboxylic acid hydrolysis | HCl (6M) | Water/EtOH | Reflux | 92% |
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95% by HPLC).
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 295.07 for C₁₂H₁₁ClN₃O₂) .
Validation : Cross-referencing with X-ray crystallography data (e.g., Acta Crystallographica reports for analogous triazoles) ensures structural accuracy .
Advanced Research Questions
Q. How does the substitution pattern (3-chlorophenyl, propyl, carboxylic acid) influence the compound’s bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- 3-Chlorophenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., observed in triazole-based enzyme inhibitors) .
- Propyl Chain : Balances solubility and membrane permeability. Longer alkyl chains (e.g., pentyl) reduce aqueous solubility but improve target binding in hydrophobic pockets .
- Carboxylic Acid : Facilitates hydrogen bonding with basic residues (e.g., lysine or arginine) in targets like kinases or proteases.
Q. Data Contradictions :
- In some studies, the carboxylic acid group reduces cellular uptake due to ionization at physiological pH. Methyl ester prodrugs (e.g., ethyl ester derivatives) are often synthesized to improve bioavailability .
Q. What in vitro and in vivo models are suitable for assessing the compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro :
- Caco-2 Cell Monolayers : Predict intestinal permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
- Microsomal Stability Assay : Hepatic microsomes (human/rat) quantify metabolic clearance (t₁/₂ > 30 min preferred) .
- In Vivo :
- Rodent Models : Oral administration (10–50 mg/kg) with plasma sampling via LC-MS/MS to calculate AUC, Cmax, and t₁/₂.
- Tissue Distribution : Radiolabeled compound (¹⁴C) tracks accumulation in target organs .
Q. How can computational chemistry predict the binding affinity of this compound to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or CYP450 enzymes). The 3-chlorophenyl group shows strong van der Waals interactions in hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100 ns trajectories.
- Free Energy Calculations : MM-PBSA or MM-GBSA quantifies binding energy (ΔG < -7 kcal/mol indicates high affinity) .
Case Study : Docking of a similar triazole-carboxylic acid into the active site of EGFR kinase (PDB: 1M17) revealed hydrogen bonds with Met793 and hydrophobic contacts with Leu788 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
